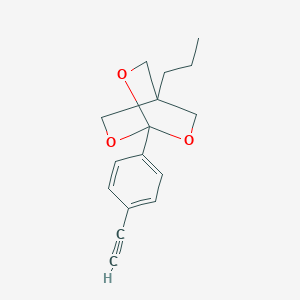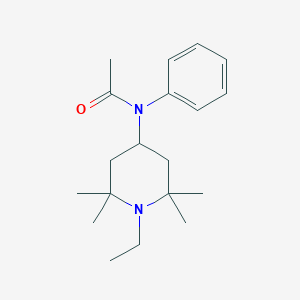![molecular formula C7H17N3O B011395 [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol CAS No. 109319-67-7](/img/structure/B11395.png)
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol, also known as DPTM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DPTM is a triaziridine-based compound that has shown promising results in various applications, including drug delivery, catalysis, and bioconjugation.
Mecanismo De Acción
The mechanism of action of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol involves the formation of a covalent bond between the compound and the target molecule. This covalent bond formation results in the selective delivery of the drug or catalytic agent to the target site.
Efectos Bioquímicos Y Fisiológicos
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol has been shown to have minimal toxicity and is well-tolerated in vivo. Additionally, studies have shown that [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol has a high binding affinity to target molecules, resulting in a potent biological effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol is its ability to selectively target specific molecules, resulting in a high degree of specificity and potency. However, one of the limitations of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol is its relatively low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the use of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol in scientific research. One potential application is in the development of targeted drug delivery systems for the treatment of cancer and other diseases. Additionally, [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol could be used in the development of new catalytic agents for various chemical reactions. Finally, further research could be conducted to optimize the synthesis of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol and improve its properties for use in scientific research.
Métodos De Síntesis
The synthesis of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol involves the reaction of 1,3-dipropylurea with chloroacetaldehyde, followed by a cyclization reaction with triethylorthoformate. The resulting compound is then treated with hydrochloric acid to obtain [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol.
Aplicaciones Científicas De Investigación
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol has shown great potential in various scientific research applications. One of the most promising applications is in drug delivery systems. [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol can be used to create drug conjugates that can selectively target cancer cells, thereby reducing the toxicity of the drug to healthy cells. Additionally, [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol has been used in catalysis reactions, where it has shown high activity and selectivity for various reactions.
Propiedades
Número CAS |
109319-67-7 |
|---|---|
Nombre del producto |
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol |
Fórmula molecular |
C7H17N3O |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
[2,3-di(propan-2-yl)triaziridin-1-yl]methanol |
InChI |
InChI=1S/C7H17N3O/c1-6(2)9-8(5-11)10(9)7(3)4/h6-7,11H,5H2,1-4H3 |
Clave InChI |
XPHMZVJUZMQAMB-UHFFFAOYSA-N |
SMILES |
CC(C)N1N(N1C(C)C)CO |
SMILES canónico |
CC(C)N1N(N1C(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



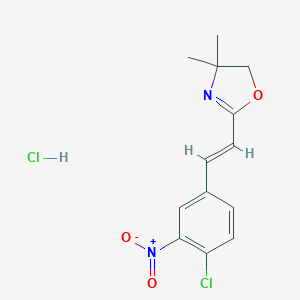
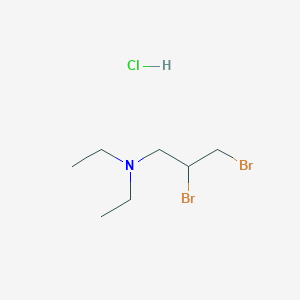


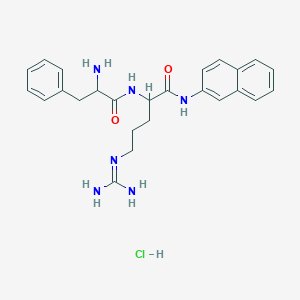



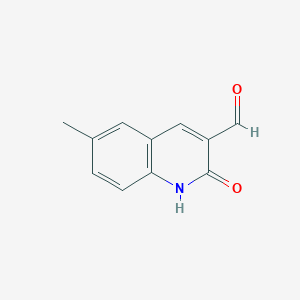
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)
